Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a butylsulfonyl group attached to the amino acid L-p-hydroxyphenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine typically involves the reaction of L-p-hydroxyphenylalanine with butylsulfonyl chloride in the presence of a base, such as triethylamine, to form the butylsulfonyl derivative. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
MethylN-butylsulfonyl-L-tyrosine: Similar structure but lacks the hydroxyl group on the phenyl ring.
MethylN-butylsulfonyl-L-phenylalanine: Similar structure but lacks both the hydroxyl group and the sulfonyl group on the phenyl ring
Uniqueness
Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine is unique due to the presence of both the butylsulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogs .
Properties
IUPAC Name |
methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMVOAGMUTQIB-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451905 |
Source
|
Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142374-01-4 |
Source
|
Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.